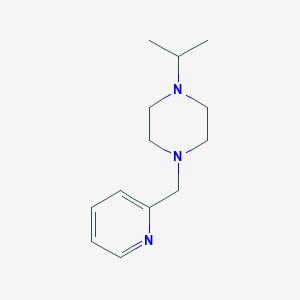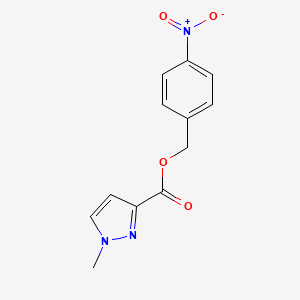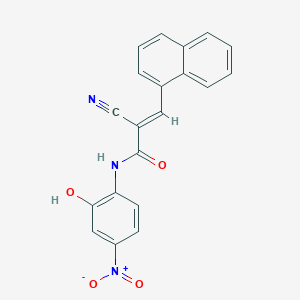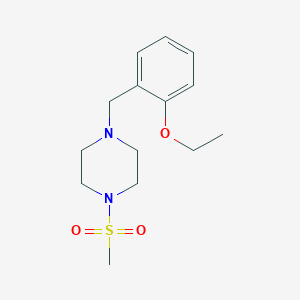![molecular formula C24H25FN4O3S B10877538 1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877538.png)
1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. Its unique structure, which includes a fluorine atom and a piperazine ring, contributes to its potent antibacterial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which is achieved through the cyclization of appropriate precursors.
Fluorination: Introduction of the fluorine atom at the 6-position is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Toluidinocarbothioyl Group Addition: The final step involves the addition of the toluidinocarbothioyl group, which is achieved through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinolone derivatives, which may possess different pharmacological properties.
Applications De Recherche Scientifique
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other quinolone derivatives.
Biology: Studied for its antibacterial activity against a wide range of bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Employed in the development of new antibacterial agents and in the study of drug resistance mechanisms.
Mécanisme D'action
The antibacterial activity of 1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norfloxacin: 1-ETHYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)-3-QUINOLINECARBOXYLIC ACID
Ciprofloxacin: 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)-3-QUINOLINECARBOXYLIC ACID
Levofloxacin: (S)-9-FLUORO-2,3-DIHYDRO-3-METHYL-10-(4-METHYL-1-PIPERAZINYL)-7-OXO-7H-PYRIDO[1,2,3-DE][1,4]BENZOXAZINE-6-CARBOXYLIC ACID
Uniqueness
1-ETHYL-6-FLUORO-4-OXO-7-[4-(4-TOLUIDINOCARBOTHIOYL)PIPERAZINO]-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to the presence of the toluidinocarbothioyl group, which enhances its antibacterial activity and provides a broader spectrum of action compared to other quinolones. This structural modification also contributes to its effectiveness against resistant bacterial strains.
Propriétés
Formule moléculaire |
C24H25FN4O3S |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1-ethyl-6-fluoro-7-[4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H25FN4O3S/c1-3-27-14-18(23(31)32)22(30)17-12-19(25)21(13-20(17)27)28-8-10-29(11-9-28)24(33)26-16-6-4-15(2)5-7-16/h4-7,12-14H,3,8-11H2,1-2H3,(H,26,33)(H,31,32) |
Clé InChI |
SUOCGQBILNYESF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)C)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877466.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10877486.png)


![3-(2,4-dichlorophenyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10877499.png)
![6-(3,5-Dimethoxyphenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877502.png)

![(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide](/img/structure/B10877545.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B10877549.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B10877552.png)
